![molecular formula C15H14N2O3S B2363970 N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1421442-43-4](/img/structure/B2363970.png)
N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that features a unique combination of furan, thiophene, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced via nucleophilic substitution reactions, where the isoxazole ring acts as the nucleophile.
Final Coupling: The final step involves coupling the furan and thiophene-substituted isoxazole with a carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Isoxazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The furan and thiophene rings may also participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
- 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is unique due to its specific combination of furan, thiophene, and isoxazole moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a synthetic compound characterized by its unique heterocyclic structure, which incorporates furan, thiophene, and isoxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.4 g/mol
- Structural Features : The presence of multiple functional groups enhances its solubility and reactivity, which are critical for biological interactions.
Biological Activity
The biological activity of this compound has been explored through various studies, revealing promising results in several areas:
Antimicrobial Activity
Research indicates that derivatives containing furan and thiophene rings exhibit significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of this compound against several human cancer cell lines. Key findings include:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 10.5 | Inhibition of cell proliferation |
SK-MEL-2 (Skin) | 8.2 | Induction of apoptosis |
SK-OV-3 (Ovarian) | 12.0 | Inhibition of key enzymes involved in survival |
HCT15 (Colon) | 9.0 | Disruption of cellular signaling pathways |
These findings suggest that the compound may act by modulating enzyme activities or receptor functions critical for cancer cell survival and proliferation.
Case Studies
-
Study on Anticancer Properties :
A study published in MDPI evaluated the anticancer effects of various isoxazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with a notable induction of apoptosis as evidenced by flow cytometry assays . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of related compounds revealed that those with similar structural features effectively inhibited the growth of resistant bacterial strains, demonstrating their potential as therapeutic agents in combating infections .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism.
- Receptor Modulation : It can bind to receptors involved in cell signaling pathways, altering their activity and leading to programmed cell death.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) generation may contribute to its anticancer properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-14(16-20-11)15(18)17(8-12-4-5-19-10-12)9-13-3-2-6-21-13/h2-7,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFGIWIJWYSBST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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